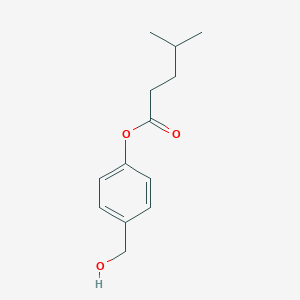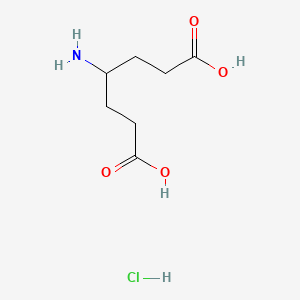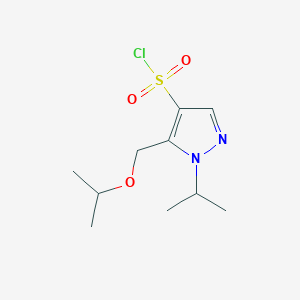![molecular formula C6H4F3NO B2812761 6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 2460748-75-6](/img/structure/B2812761.png)
6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)-2-azabicyclo[220]hex-5-en-3-one is a unique bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one can be achieved through several methods. One common approach involves the use of photochemical rearrangement. For instance, the preparation of similar bicyclic compounds like 2-oxabicyclo[2.2.0]hex-5-en-3-one has been reported using flow photochemistry, which significantly reduces reaction times and improves throughput . This method involves the irradiation of suitable precursors with specific wavelengths of light to induce the desired rearrangement.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the photochemical processes used in laboratory settings. Flow photochemistry is particularly advantageous for industrial applications due to its ability to handle large volumes and reduce reaction times, thus increasing efficiency and yield .
化学反応の分析
Types of Reactions
6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of advanced materials and agrochemicals.
作用機序
The mechanism by which 6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Oxabicyclo[2.2.0]hex-5-en-3-one: Similar in structure but contains an oxygen atom instead of nitrogen.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a different bicyclic structure but share some synthetic routes and applications
Uniqueness
6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry .
特性
IUPAC Name |
6-(trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)3-1-2-4(3)10-5(2)11/h1-2,4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWRIRVYMMRDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2C1C(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-METHOXYPHENYL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE](/img/structure/B2812682.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812686.png)
![Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2812687.png)


![5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2812692.png)
![4-Ethyl-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2812693.png)

![4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2812696.png)

![1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2812700.png)

